Brassicasterol

Catalog No.
S623915
CAS No.
474-67-9
M.F
C28H46O
M. Wt
398.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brassicasterol

CAS Number

474-67-9

Product Name

Brassicasterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1

InChI Key

OILXMJHPFNGGTO-ZAUYPBDWSA-N

Synonyms

24 beta-methylcholesta-5,22-dien-3 beta-ol, brassicasterol, epibrassicasterol, ergosta-5,22-dien-3 beta-ol, trans-22-dehydrocampestrol

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Brassicasterol, chemically known as 24-methyl cholest-5,22-dien-3β-ol, is a 28-carbon sterol predominantly synthesized by various unicellular algae, particularly phytoplankton, and some terrestrial plants such as rapeseed. It is classified as a phytosterol, which are bioactive compounds that play a crucial role in regulating membrane fluidity in plant cells. Structurally, brassicasterol resembles cholesterol but differs in its carbon side chains and biological activity. Its presence serves as a biomarker for marine algal matter and has been implicated in various ecological studies due to its stability over time in sediments .

Brassicasterol's mechanism of action is primarily related to its cholesterol-lowering properties. Due to its structural similarity to cholesterol, brassicasterol competes for absorption in the small intestine. This competition reduces the amount of dietary cholesterol incorporated into micelles, leading to lower cholesterol absorption []. Additionally, brassicasterol might influence cholesterol synthesis by inhibiting the enzyme sterol Δ24-reductase, although further research is needed to clarify this mechanism [].

Brassicasterol is generally considered safe for consumption in the amounts typically found in food or used as a food additive []. However, limited data is available on its specific toxicity. More research is needed to determine if high doses or long-term intake pose any health risks.

Biomarker for Marine Algae:

  • Brassicasterol is found in high concentrations and is relatively stable in the environment, making it a valuable biomarker for the presence of marine algae.
  • Researchers use its presence in sediment samples to assess the origin of organic matter, particularly identifying the contribution of phytoplankton (marine algae) to the sample.

Potential Health Benefits:

  • Studies are exploring the potential health benefits of Brassicasterol, particularly its anti-inflammatory properties.
  • In vitro and cell-based studies suggest it may offer anti-inflammatory effects, but further research is needed to confirm its efficacy and safety in humans.
  • Additionally, some research suggests Brassicasterol may have anti-microbial properties, but this area requires further investigation.
Typical of sterols. It can be converted into other sterols through enzymatic pathways involving hydroxylation and desaturation. For instance, it can be synthesized from squalene via campesterol as an intermediate. The presence of the hydroxyl (-OH) group allows for esterification reactions with fatty acids, forming steryl esters, which are common in biological systems .

Brassicasterol exhibits notable biological activities, including:

  • Antiviral Properties: It has demonstrated significant inhibitory effects against herpes simplex virus type 1 (HSV-1) with an IC50 value of 1.2 µM. Its efficacy increases when combined with standard antiviral drugs like acyclovir .
  • Antibacterial Activity: Brassicasterol shows potential against Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 1.9 to 2.4 µM .
  • Cardiovascular Effects: The compound inhibits human angiotensin-converting enzyme (ACE), which plays a vital role in regulating blood pressure .

Brassicasterol is biosynthesized through the mevalonate pathway, where mevalonic acid is converted into squalene. This process involves several enzymatic steps leading to the formation of 2,3-oxidosqualene, which is then modified to produce brassicasterol along with other sterols. The synthesis can also be achieved through chemical methods involving the modification of existing sterols or by employing microbial fermentation techniques to enhance yield .

Brassicasterol has various applications:

  • Nutritional Additive: It is used in food products for its cholesterol-lowering properties and nutritional benefits .
  • Biomarker: Due to its stability and presence in sediments, it serves as a biomarker for assessing historical algal production and organic matter sources in environmental studies .
  • Pharmaceutical Research: Its biological activities make it a candidate for drug development against viral infections and tuberculosis .

Studies have shown that brassicasterol interacts with various molecular targets involved in viral replication and bacterial cell wall biosynthesis. Molecular docking analyses suggest that it inhibits vital enzymes such as HSV-1 DNA polymerase and UDP-galactopyranose mutase in Mycobacterium tuberculosis. These interactions are crucial for understanding its potential therapeutic applications .

Brassicasterol shares structural similarities with several other phytosterols, each exhibiting unique properties:

CompoundStructure SimilarityKey Characteristics
Beta-sitosterolSimilar sterol ringMost abundant plant sterol; cholesterol-lowering effects
CampesterolSimilar sterol ringFound in plant membranes; affects membrane fluidity
StigmasterolSimilar sterol ringPresent in various plant oils; potential health benefits
ErgosterolDifferent side chainsMajor sterol in fungi; crucial for membrane structure

Brassicasterol's uniqueness lies in its specific biological activities against viruses and bacteria, making it a subject of interest for pharmacological research .

Physical Description

Solid

XLogP3

8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

398.354866087 g/mol

Monoisotopic Mass

398.354866087 g/mol

Heavy Atom Count

29

Melting Point

150 - 151 °C

UNII

2B0KG2XFOF

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Brassicasterol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, elimination of carbon 24.2 of the alkyl substituent, and unsaturated bonds in position 5-6 of the B ring, and position 22-23 in the alkyl substituent. It is synthesized by several unicellular algae and some terrestrial plants.

Pictograms

Irritant

Irritant

Other CAS

474-67-9

Wikipedia

Brassicasterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]

Dates

Modify: 2023-08-15
Bishop, G.J., et al., Plant Cell Physiol. 42, 114, (2001)
Fernandez, C., et al., Biochem. J. 366, 109 (2002)

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